2,6-Dichloropyridine-3-sulfonamide
Overview
Description
2,6-Dichloropyridine-3-sulfonamide is a chemical compound used for various purposes in scientific research. It is a white solid and serves as a precursor to the antibiotic enoxacin .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3-sulfonamide is represented by the formula C5H4Cl2N2O2S . The InChI code for this compound is 1S/C5H4Cl2N2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) .Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-sulfonamide is a powder with a molecular weight of 227.07 g/mol .Scientific Research Applications
Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . One of the main advantages of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that is discussed in detail in the source .
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
The use of elevated temperatures can therefore limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that is discussed in detail in the source .
Aside from their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .
The use of elevated temperatures can therefore limit applications of sulfonimidates – but, in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,6-dichloropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBIXZKLHHLQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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